molecular formula C19H23N3O5 B11017142 N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-alanine

N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-alanine

Cat. No.: B11017142
M. Wt: 373.4 g/mol
InChI Key: APPXEXAKZPGVKC-HIFPTAJRSA-N
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Description

N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-alanine is a complex organic compound with potential applications in various scientific fields. It features a quinazolinone moiety, a cyclohexane ring, and an alanine residue, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-alanine typically involves multiple steps:

    Formation of the Quinazolinone Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.

    Attachment of the Cyclohexane Ring: The quinazolinone intermediate is then reacted with a cyclohexane derivative, often through a nucleophilic substitution reaction.

    Coupling with Alanine: The final step involves coupling the cyclohexane-quinazolinone intermediate with L-alanine using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to partially or fully reduced products.

Scientific Research Applications

N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-alanine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-alanine involves its interaction with specific molecular targets. The quinazolinone moiety may interact with enzymes or receptors, modulating their activity. The cyclohexane ring and alanine residue can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-glycine
  • N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-valine

Uniqueness

N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]propanoic acid

InChI

InChI=1S/C19H23N3O5/c1-11(18(25)26)20-16(23)13-8-6-12(7-9-13)10-22-17(24)14-4-2-3-5-15(14)21-19(22)27/h2-5,11-13H,6-10H2,1H3,(H,20,23)(H,21,27)(H,25,26)/t11-,12?,13?/m0/s1

InChI Key

APPXEXAKZPGVKC-HIFPTAJRSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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